molecular formula C6H9N3OSe B011699 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine CAS No. 100559-66-8

4-Methoxy-6-(methylselanyl)pyrimidin-2-amine

Cat. No. B011699
M. Wt: 218.13 g/mol
InChI Key: WUSZPANUYKWOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-6-(methylselanyl)pyrimidin-2-amine, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a pyrimidine derivative that contains a methylselanyl group, which is believed to be responsible for its unique properties.

Scientific Research Applications

4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been studied for its potential use in a wide range of scientific applications. One of the most promising areas of research is in the field of cancer treatment. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to have potent anticancer activity in vitro, and several studies have demonstrated its ability to inhibit the growth of cancer cells. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.

Mechanism Of Action

The exact mechanism of action of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is not fully understood, but it is believed to work by inhibiting key enzymes involved in cell growth and proliferation. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to inhibit the activity of thymidylate synthase, which is an essential enzyme for DNA synthesis. This inhibition leads to a decrease in DNA synthesis and cell growth, which may explain its anticancer activity.

Biochemical And Physiological Effects

4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to have anti-inflammatory and antioxidant properties. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has also been shown to modulate the immune system, which may be useful in the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is its potent anticancer activity. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to be effective against a wide range of cancer cell lines, and its mechanism of action is well understood. However, 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine also has some limitations for lab experiments. For example, it is relatively unstable and can degrade over time, which may affect its activity. Additionally, 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is relatively expensive to synthesize, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine. One area of interest is in the development of new anticancer drugs based on the structure of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine. Researchers are also investigating the use of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine in combination with other drugs to enhance its anticancer activity. Additionally, there is interest in exploring the potential use of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine in the treatment of viral infections and autoimmune diseases. Finally, researchers are studying the mechanism of action of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine in more detail to gain a better understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine involves the reaction of 2-amino-4-methoxypyrimidine with dimethyl diselenide in the presence of a catalyst. This reaction results in the formation of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine, which can be purified using standard laboratory techniques. The synthesis of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is relatively straightforward and can be carried out using readily available reagents.

properties

CAS RN

100559-66-8

Product Name

4-Methoxy-6-(methylselanyl)pyrimidin-2-amine

Molecular Formula

C6H9N3OSe

Molecular Weight

218.13 g/mol

IUPAC Name

4-methoxy-6-methylselanylpyrimidin-2-amine

InChI

InChI=1S/C6H9N3OSe/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)

InChI Key

WUSZPANUYKWOMZ-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)N)[Se]C

Canonical SMILES

COC1=CC(=NC(=N1)N)[Se]C

synonyms

2-Pyrimidinamine, 4-methoxy-6-(methylseleno)- (9CI)

Origin of Product

United States

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